molecular formula C11H15N3 B13042322 (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl

(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl

Cat. No.: B13042322
M. Wt: 189.26 g/mol
InChI Key: GQFNBPHAMXALTD-NSHDSACASA-N
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Description

(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl is a chemical compound that features a unique structure with both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine and a nitrile source under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by subsequent steps to introduce the amino and nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile 2hcl involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.

    4-Dimethylaminoantipyrine: A compound with similar dimethylamino groups but different core structure.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(dimethylamino)phenyl]propanenitrile

InChI

InChI=1S/C11H15N3/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12/h3-6,11H,7,13H2,1-2H3/t11-/m0/s1

InChI Key

GQFNBPHAMXALTD-NSHDSACASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H](CC#N)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)N

Origin of Product

United States

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